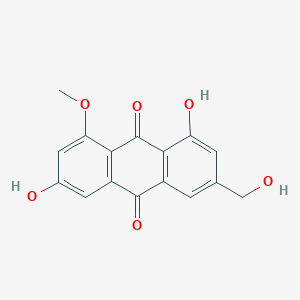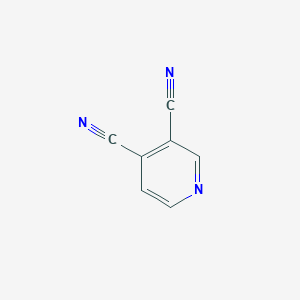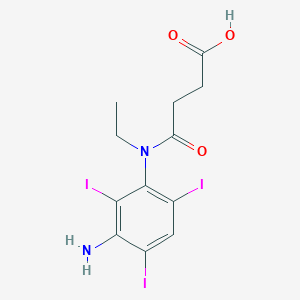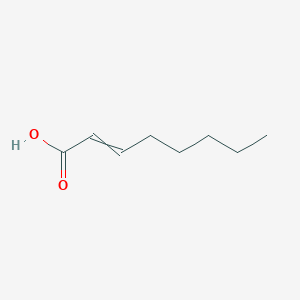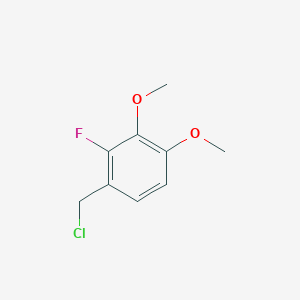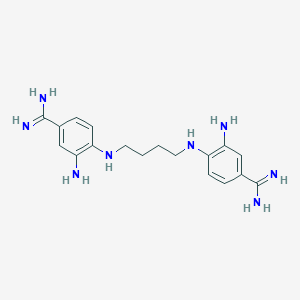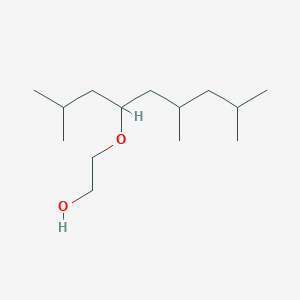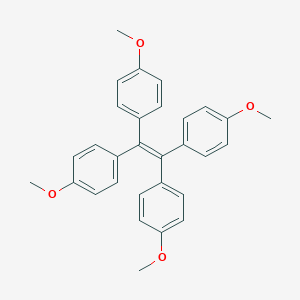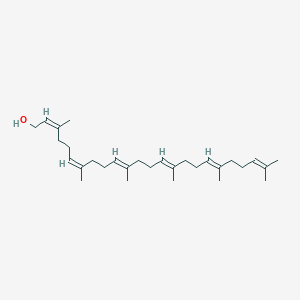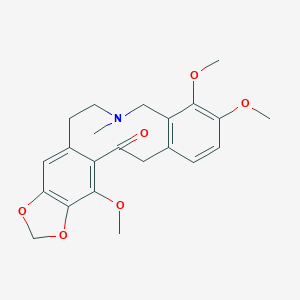
1-Methoxyallocryptopine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyallocryptopine is a natural alkaloid compound isolated from the Turkish plant Papaver curviscapum . It belongs to the class of isoquinoline alkaloids and has the molecular formula C22H25NO6 with a molecular weight of 399.44 g/mol . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
1-Methoxyallocryptopine is primarily obtained from natural sources, specifically from the herbs of Papaver curviscapum . The extraction process involves isolating the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques like high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
1-Methoxyallocryptopine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like methoxy groups can be replaced with other substituents
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxyallocryptopine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of isoquinoline alkaloids and their derivatives
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions
Industry: This compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 1-Methoxyallocryptopine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific ion channels and receptors in the body . The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
1-Methoxyallocryptopine is similar to other isoquinoline alkaloids such as protopine, allocryptopine, hunnemanine, and thalictricine . it is unique due to its specific chemical structure and biological activities. Unlike some of its analogs, this compound has distinct pharmacological properties that make it a valuable compound for research and potential therapeutic applications .
Similar Compounds
- Protopine
- Allocryptopine
- Hunnemanine
- Thalictricine
Properties
IUPAC Name |
7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(24)9-13-5-6-17(25-2)20(26-3)15(13)11-23/h5-6,10H,7-9,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTCRRPEZHDFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OC)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
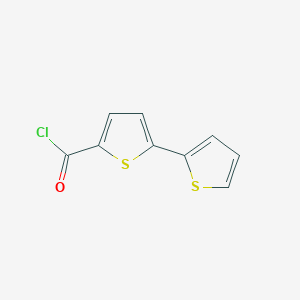

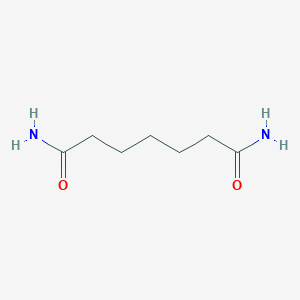
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

